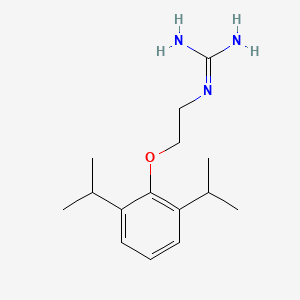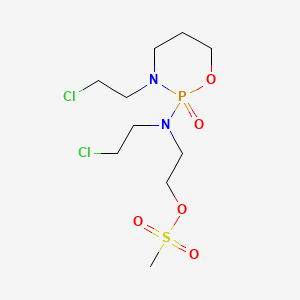![molecular formula C6H6N2O B14669138 5h-Imidazo[1,2-c][1,3]oxazine CAS No. 40865-11-0](/img/structure/B14669138.png)
5h-Imidazo[1,2-c][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Imidazo[1,2-c][1,3]oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Imidazo[1,2-c][1,3]oxazine can be achieved through several methods. One common approach involves the use of alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one. This reaction proceeds smoothly to produce 5H-Imidazo[2,1-b][1,3]oxazines . Another method involves the Aza-Michael addition of selected primary amines to 1,2-diaza-1,3-dienes combined with isothiocyanates or isocyanates in a sequential three-component reaction process .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. For example, the use of silver carbonate (Ag2CO3) and trifluoroacetic acid (TFA) as catalysts in intramolecular oxacyclization reactions has been shown to be effective in producing imidazo-oxazine derivatives .
Chemical Reactions Analysis
Types of Reactions: 5H-Imidazo[1,2-c][1,3]oxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo-oxazine N-oxides, while reduction reactions can produce reduced imidazo-oxazine derivatives. Substitution reactions typically result in the formation of various substituted imidazo-oxazine compounds .
Scientific Research Applications
5H-Imidazo[1,2-c][1,3]oxazine has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets. In materials science, imidazo-oxazine derivatives are investigated for their electronic and photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices . Additionally, these compounds are used as intermediates in the synthesis of more complex heterocyclic structures .
Mechanism of Action
The mechanism of action of 5H-Imidazo[1,2-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, and other proteins, thereby modulating their activity. For example, imidazo-oxazine derivatives have been shown to inhibit certain enzymes by binding to their active sites, leading to changes in enzymatic activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5H-Imidazo[1,2-c][1,3]oxazine can be compared with other similar compounds, such as imidazo[2,1-b][1,3]thiazines and benzimidazo[1,2-a][3,1]benzothiazines. These compounds share similar heterocyclic structures but differ in the specific atoms and functional groups present within their rings. For instance, imidazo[2,1-b][1,3]thiazines contain sulfur atoms, while benzimidazo[1,2-a][3,1]benzothiazines incorporate additional benzene rings
List of Similar Compounds:- Imidazo[2,1-b][1,3]thiazines
- Benzimidazo[1,2-a][3,1]benzothiazines
- 1H-Imidazo[5,1-c][1,4]oxazines
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
40865-11-0 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
5H-imidazo[1,2-c][1,3]oxazine |
InChI |
InChI=1S/C6H6N2O/c1-4-9-5-8-3-2-7-6(1)8/h1-4H,5H2 |
InChI Key |
USIRRCCEHGBRRA-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C=CN=C2C=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)








![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)


